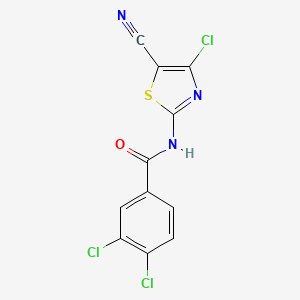

3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

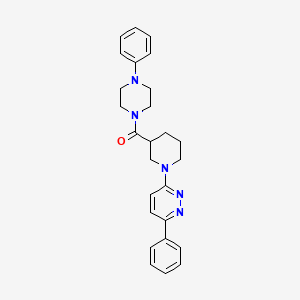

“3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C11H4Cl3N3OS . It is a derivative of thiazole, a heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains multiple chlorine and cyano groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 332.59296 . Other properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles

A study by Takikawa et al. (1985) outlined the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles via oxidative dimerization of thioamides. This method provides a versatile approach for preparing thiadiazoles, which are valuable in various chemical and pharmaceutical applications (Takikawa, Y., et al., 1985).

Synthesis of Pro-apoptotic Indapamide Derivatives as Anticancer Agents

Yılmaz et al. (2015) discussed the synthesis of indapamide derivatives, demonstrating significant pro-apoptotic activity among synthesized compounds on melanoma cell lines. This study illustrates the potential of benzamide derivatives in developing anticancer agents (Yılmaz, Ö., et al., 2015).

Effect of Solvent Polarizability on Keto/Enol Equilibrium

Research by Matwijczuk et al. (2017) on 1,3,4-thiadiazole-derived compounds revealed how solvent polarizability influences the keto/enol equilibrium of bioactive molecules. Understanding these interactions can guide the design of compounds with desired solubility and stability profiles (Matwijczuk, A., et al., 2017).

Phosphonium Ylides Stabilized with Cyano Group

A study by Smolii et al. (2001) presented the synthesis of new stabilized phosphonium ylides, incorporating cyano groups and thiazolyl residues. These compounds have applications in developing novel organic materials and intermediates in organic synthesis (Smolii, O. B., et al., 2001).

N-(thiazol-2-yl)benzamide Derivatives as Supramolecular Gelators

Yadav and Ballabh (2020) synthesized and characterized N-(thiazol-2-yl)benzamide derivatives, investigating their gelation behavior. The study highlights the importance of molecular design in developing new materials with specific physical properties (Yadav, P., & Ballabh, A., 2020).

Propriétés

IUPAC Name |

3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl3N3OS/c12-6-2-1-5(3-7(6)13)10(18)17-11-16-9(14)8(4-15)19-11/h1-3H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTFCSKVNDIFRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=NC(=C(S2)C#N)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2670042.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670044.png)

![6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2670046.png)

![3-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2670048.png)

![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2670049.png)

![ethyl 3-[8-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)octanamido]benzoate](/img/structure/B2670050.png)

![3-Cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2670053.png)

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2670054.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2670060.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2670065.png)